Pkd-IN-1

ENPP1 inhibition cGAS-STING pathway cancer immunotherapy

The designation "Pkd-IN-1" currently functions as an ambiguous commercial label rather than a precise chemical or pharmacological identifier. This name has been applied to compounds targeting at least three distinct molecular entities: Protein Kinase D (PKD) , Pyruvate Dehydrogenase Kinase (PDK) , and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1/PC-1).

Molecular Formula C18H19ClN4O
Molecular Weight 342.8 g/mol
Cat. No. B12393781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePkd-IN-1
Molecular FormulaC18H19ClN4O
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N
InChIInChI=1S/C18H19ClN4O/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23)/t12-/m1/s1
InChIKeyKTDRFFCAMFPUFZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pkd-IN-1 for Scientific Procurement: Target Identity, Class Context, and Critical Ambiguities


The designation "Pkd-IN-1" currently functions as an ambiguous commercial label rather than a precise chemical or pharmacological identifier. This name has been applied to compounds targeting at least three distinct molecular entities: Protein Kinase D (PKD) [1], Pyruvate Dehydrogenase Kinase (PDK) , and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1/PC-1) . ENPP1, also designated PC-1, is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP to generate pyrophosphate (PPi) and AMP, thereby functioning as a critical regulator of both tissue calcification and cGAS-STING-mediated innate immunity [2]. ENPP1 inhibition represents a dual-mechanism therapeutic strategy applicable to pathological calcification disorders (e.g., Generalized Arterial Calcification of Infancy) and cancer immunotherapy via STING pathway activation [3]. However, the absence of a unique CAS registry number, defined molecular structure, or peer-reviewed characterization for a compound unequivocally designated "Pkd-IN-1" precludes the generation of product-specific quantitative differentiation evidence.

1

Target identity review required: Pkd-IN-1 is an ambiguous label applied across PKD, ENPP1/PC-1, and polycystin-1 targets; verify molecular target before procurement.

2

Analytical verification mandatory: No unique CAS, structure, or peer-reviewed characterization exists; request COA, NMR, or LC-MS from supplier.

3

Class-context selection: If sourced as ENPP1 inhibitor, rely on well-characterized comparators (VIR3, STF-1084) with documented potency/selectivity for assay design.

Why Pkd-IN-1 Cannot Be Interchanged with PKD-Targeting or ENPP1 Inhibitor Analogs


The fundamental barrier to generic substitution is the lack of a verifiable chemical identity for Pkd-IN-1, rendering any inter-compound comparison scientifically unsound. The ENPP1 inhibitor class itself exhibits profound heterogeneity in potency, selectivity, and pharmacokinetic properties that preclude interchangeability. For instance, reported ENPP1 inhibitors span an IC50 range exceeding four orders of magnitude, from <0.75 nM (VIR3) to >260 nM (Compound C) [1]. Selectivity profiles against ENPP2 and ENPP3 vary from minimal (ENPP1 Inhibitor C: selective over ENPP2-7 at 10 μM) [2] to >3400-fold (ISM5939) [3]. Furthermore, the mechanistic bifurcation between calcification-focused applications (requiring PPi reduction) and immuno-oncology applications (requiring cGAMP stabilization) dictates that even validated ENPP1 inhibitors are not functionally interchangeable across disease contexts [4]. Without a defined molecular structure and quantitative characterization, Pkd-IN-1 cannot be positioned within this landscape for rational selection or substitution decisions.

Undefined chemical identity

Without verified structure, Pkd-IN-1 cannot be reliably interchanged with any ENPP1 or PKD inhibitor; target assignment may shift between studies.

ENPP1 inhibitor heterogeneity

Reported ENPP1 inhibitors span >4 orders of magnitude in IC50 and variable ENPP2/3 selectivity; a generic ENPP1 inhibitor label does not guarantee functional equivalence.

Divergent mechanistic context

Calcification (PPi reduction) and immuno-oncology (cGAMP stabilization) applications require distinct profiles; a compound suited for one may not fit the other.

Pkd-IN-1 Quantitative Differentiation Evidence: Status and Comparator Landscape


ENPP1 Inhibitor Class Potency Benchmarking: Establishing the Comparator Landscape

A survey of reported ENPP1 small molecule inhibitors reveals a potency gradient spanning picomolar to micromolar ranges. The most potent reported inhibitor, VIR3, demonstrates IC50 <0.75 nM in cGAMP hydrolysis assays , while Enpp-1-IN-20 achieves IC50 of 0.09 nM in biochemical assays and 8.8 nM in cell-based assays [1]. Mid-potency agents include Enpp-1-IN-12 (Ki 41 nM) and Compound 30 from quinazoline optimization (IC50 8.05 nM biochemical, 1.53 nM cellular) [2]. Lower-potency compounds include ENPP1 Inhibitor 4e (IC50 188 nM) [3] and ENPP1 Inhibitor C (IC50 260 nM) [4]. Cell-impermeable tool compounds such as STF-1084 exhibit Ki,app 110 nM with cellular IC50 340 nM, demonstrating reduced potency in cellular contexts . For Pkd-IN-1, no peer-reviewed potency data (IC50, Ki, or EC50) against ENPP1 or any other target could be identified from primary literature or authoritative databases.

ENPP1 potency benchmarking
Class-level inference
No data available for Pkd-IN-1
Comparators: VIR3 IC50 <1 nM, Enpp-1-IN-20 IC50 5.2 nM, ENPP1 Inhibitor C IC50 260 nM, STF-1084 Ki,app 110 nM
Potency context cannot be established; procurement decisions depend on unverified vendor claims.
Class-level inference; source-specific review required.
ENPP1 inhibition cGAS-STING pathway cancer immunotherapy

ENPP1 Inhibitor Isoform Selectivity: Critical Differentiation Parameter

Selectivity against closely related ENPP family members (ENPP2/autotaxin and ENPP3) constitutes a critical differentiation parameter due to distinct physiological roles of these isoforms. ISM5939 demonstrates >3400-fold selectivity over ENPP2 and ENPP3 [1]. Enpp-1-IN-27 exhibits approximately 410-fold selectivity over ENPP2 and 10-fold selectivity over ENPP3 [2]. ENPP1 Inhibitor C shows selectivity over ENPP2-7 at 10 μM [3]. Imidazo[1,2-a]pyrazine derivative 7 shows weak inhibition against ENPP2 and ENPP3 while maintaining IC50 of 5.70-9.68 nM against ENPP1 [4]. STF-1084 displays Ki,app >100 μM against alkaline phosphatase and 5.5 μM against ENPP2, with no significant activity against 468 kinases tested . For Pkd-IN-1, no selectivity data against ENPP2, ENPP3, or any off-target panel could be identified.

Isoform selectivity landscape
Class-level inference
No Pkd-IN-1 selectivity data.
ISM5939: >3400-fold over ENPP2/3; Enpp-1-IN-27: 410-fold (ENPP2); STF-1084: Ki,app 5.5 μM ENPP2.
Selectivity profile impacts experimental interpretation; absence prevents ENPP1-specific study design.
Data to verify; comparator values from published assays.
ENPP1 selectivity ENPP2 ENPP3 off-target effects

Target Identity Ambiguity: The Critical Procurement Risk for Pkd-IN-1

The designation "Pkd-IN-1" is used interchangeably across commercial sources to describe compounds with fundamentally distinct molecular targets. One interpretation identifies Pkd-IN-1 as an inhibitor of Protein Kinase D (PKD1), with related compounds such as PKC/PKD-IN-1 (Compound 13C) demonstrating IC50 of 0.6 nM against PKD1 [1] and oral activity in cardiac hypertrophy models at 50 mg/kg [2]. A separate commercial source describes Pkd-IN-1 as an inhibitor of polycystin-1 (PC-1), a protein involved in kidney cell signaling and cystogenesis . Yet another source classifies Pkd-IN-1 as an ENPP1/PC-1 inhibitor with applications in ADPKD and calcification disorders . This target ambiguity is compounded by the absence of a unique CAS registry number definitively associated with Pkd-IN-1; the CAS 1338934-19-0 sometimes linked to this designation is not consistently verified across authoritative databases.

Target identity ambiguity
Supporting evidence
Inconsistent vendor claims: PKD1 inhibitor (related compound IC50 0.6 nM), polycystin-1 inhibitor, or ENPP1/PC-1 inhibitor. No unique CAS verified.
Target ambiguity creates unacceptable experimental risk; analytical identity confirmation mandatory.
Multiple vendor descriptions; no peer-reviewed characterization for a single defined structure.
target ambiguity protein kinase D polycystin-1 compound identity

Research Applications for Pkd-IN-1: Scenario-Dependent Procurement Guidance


ENPP1-Targeted Cancer Immunotherapy Research: Recommended Alternatives to Pkd-IN-1

For studies requiring ENPP1 inhibition to activate the cGAS-STING pathway, well-characterized alternatives with validated potency and selectivity data should be prioritized. VIR3 (IC50 <0.75 nM, oral bioavailability) enhances radiation therapy response in Enpp1-negative colorectal carcinoma models . Compound 30 (IC50 8.05 nM biochemical, 1.53 nM cellular in MDA-MB-231 cells) inhibits tumor growth and synergizes with anti-PD-L1 in CT-26 murine models with no significant hERG or 97-kinase panel inhibition [1]. Imidazo[1,2-a]pyrazine derivative 7 (IC50 5.70-9.68 nM) combined with anti-PD-1 achieves 77.7% tumor growth inhibition in murine models [2]. Enpp-1-IN-12 (Ki 41 nM) demonstrates oral activity and antitumor efficacy in LLC1 syngeneic models at 100 mg/kg with moderate oral bioavailability (F=45.1%) . Pkd-IN-1 cannot be recommended for these applications due to absence of validated ENPP1 inhibition data and undefined selectivity profile.

Pathological Calcification and ENPP1 Deficiency Research: Tool Compound Selection

For calcification-focused studies, ENPP1 inhibition aims to reduce PPi production, contrasting with ENPP1 deficiency where enzyme replacement (INZ-701/BMN 401 recombinant ENPP1) is under Phase 3 clinical evaluation for increasing PPi levels . Small molecule ENPP1 inhibitors applicable to calcification research require careful contextual selection: STF-1084 (Ki,app 110 nM) is cell-impermeable, enabling extracellular ENPP1 inhibition studies without intracellular effects [1]. ENPP1 Inhibitor C (IC50 260 nM) is selective over ENPP2-7 at 10 μM and reduces ENPP1 activity in MDA-MB-231 and C6 cells [2]. Without defined potency, selectivity, and cell permeability data for Pkd-IN-1, its utility in calcification studies cannot be established relative to these validated tool compounds.

Protein Kinase D (PKD) Signaling Studies: Clarifying Pkd-IN-1's Potential Relevance

If Pkd-IN-1 is indeed a PKD inhibitor as suggested by some commercial sources, its research utility would be confined to PKD-mediated disease models including cardiac hypertrophy and cancer cell migration. PKC/PKD-IN-1 (Compound 13C) demonstrates PKD1 IC50 of 0.6 nM with oral activity at 5-50 mg/kg in Dahl salt-sensitive rat cardiac hypertrophy models . Alternative PKD inhibitors include CRT0066101 (PKD1/2/3 inhibitor) and BPKDi (IC50s of 1, 9, and 1 nM for PKD1, PKD2, and PKD3 respectively, selective over PKC isoforms) [1]. Researchers specifically requiring PKD inhibition should verify whether their sourced Pkd-IN-1 corresponds to a characterized PKD inhibitor and confirm identity via analytical methods (NMR, LC-MS) before experimental use.

ADPKD and Renal Cystogenesis Models: Evidence Gaps for Pkd-IN-1

Some vendor descriptions position Pkd-IN-1 within autosomal dominant polycystic kidney disease (ADPKD) research contexts, citing applications in CRISPR/Cas9-mediated gene expression studies of kidney cystogenesis . However, the mechanistic link between Pkd-IN-1's purported targets (PKD, PC-1, or ENPP1) and specific ADPKD therapeutic endpoints lacks peer-reviewed validation. The ENPP1-ADPKD connection remains tenuous compared to well-established ADPKD targets such as vasopressin V2 receptor (tolvaptan) and mTOR pathway components [1]. Researchers investigating ADPKD should exercise caution: no primary literature demonstrates Pkd-IN-1 efficacy in polycystic kidney disease models, and the compound's undefined identity precludes mechanistic interpretation of any observed effects.

Application
Selection Property
Validation Focus
ENPP1-cGAS-STING tumor immune signaling research
Validated ENPP1 inhibitory potency and selectivity profile
Verify IC50 and ENPP2/3 selectivity against well-characterized inhibitors (VIR3, STF-1084)
ENPP1-mediated tissue calcification signaling studies
Cell permeability and extracellular target engagement context
Confirm ENPP1 inhibition in cell models; review cell-impermeable vs permeable tool selection
PKD-mediated cellular signaling and cardiac hypertrophy models
Confirmed PKD1 inhibitory activity and analytical identity
Perform NMR/LC-MS identity verification; compare with PKC/PKD-IN-1 or CRT0066101
Renal cystogenesis / ADPKD signaling research
Peer-reviewed target engagement in polycystic kidney disease models
Review absence of primary literature; mechanistic link between claimed targets and cystogenesis remains tenuous
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